molecular formula C22H21ClN6O2 B11195733 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-chlorobenzyl)-1H-imidazole-4-carboxamide

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-chlorobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B11195733
M. Wt: 436.9 g/mol
InChI Key: DVXIJZSECBWEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-CHLOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including oxadiazole, pyridine, imidazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-CHLOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting tert-butylamidoxime with a suitable carboxylic acid derivative under dehydrating conditions.

    Pyridine ring functionalization: The oxadiazole derivative is then coupled with a pyridine ring, often using palladium-catalyzed cross-coupling reactions.

    Imidazole ring formation: The pyridine-oxadiazole intermediate is further reacted with an imidazole derivative, typically under basic conditions.

    Carboxamide formation: Finally, the imidazole derivative is coupled with a chlorophenylmethylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-CHLOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-CHLOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Chemical Biology: The compound is used as a probe to study various biological processes and molecular interactions.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-CHLOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Pyridine derivatives: Compounds with pyridine rings are widely studied for their pharmacological properties.

    Imidazole derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

Uniqueness

1-[4-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-CHLOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21ClN6O2

Molecular Weight

436.9 g/mol

IUPAC Name

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(3-chlorophenyl)methyl]imidazole-4-carboxamide

InChI

InChI=1S/C22H21ClN6O2/c1-22(2,3)21-27-20(31-28-21)15-7-8-24-18(10-15)29-12-17(26-13-29)19(30)25-11-14-5-4-6-16(23)9-14/h4-10,12-13H,11H2,1-3H3,(H,25,30)

InChI Key

DVXIJZSECBWEQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.